molecular formula C12H14O2S B6267933 rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one CAS No. 2307739-19-9

rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one

Katalognummer: B6267933
CAS-Nummer: 2307739-19-9
Molekulargewicht: 222.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one: is a chiral cyclobutanone derivative. This compound features a cyclobutanone ring substituted with an ethoxy group and a phenylsulfanyl group. The racemic mixture contains both enantiomers, making it a subject of interest in stereochemistry and asymmetric synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclobutanone as the core structure.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as sodium hydride.

    Phenylsulfanyl Group Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the cyclobutanone ring.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted cyclobutanones.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Asymmetric Synthesis: The compound is used as a chiral building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand or a substrate in catalytic reactions, particularly in enantioselective processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its chiral nature.

    Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.

Industry:

    Material Science:

    Agriculture: Could be used in the synthesis of agrochemicals.

Wirkmechanismus

The compound’s effects are primarily due to its chiral nature and the presence of reactive functional groups. The phenylsulfanyl group can participate in various chemical reactions, while the cyclobutanone ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The ethoxy group can also affect the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

    (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one: Similar in structure but with different substituents.

    Cyclobutanone Derivatives: Various derivatives with different substituents on the cyclobutanone ring.

Uniqueness:

  • The combination of an ethoxy group and a phenylsulfanyl group on the cyclobutanone ring makes this compound unique in its reactivity and potential applications.
  • The racemic mixture provides a platform for studying stereochemical effects in various reactions.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3S)-3-ethoxy-2-(phenylsulfanyl)cyclobutan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the cyclobutanone ring, introduction of the ethoxy and phenylsulfanyl groups, and resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "Ethyl 2-oxocyclobutanecarboxylate", "Phenylsulfanyl lithium", "Ethyl iodide", "Sodium hydride", "Chiral resolving agent" ], "Reaction": [ "Preparation of cyclobutanone ring: Ethyl 2-oxocyclobutanecarboxylate is treated with sodium hydride to generate the corresponding enolate, which is then subjected to intramolecular aldol condensation to form the cyclobutanone ring.", "Introduction of ethoxy group: The cyclobutanone intermediate is treated with ethyl iodide in the presence of a base to introduce the ethoxy group at the 3-position of the cyclobutanone ring.", "Introduction of phenylsulfanyl group: Phenylsulfanyl lithium is added to the ethoxy-cyclobutanone intermediate to introduce the phenylsulfanyl group at the 2-position of the cyclobutanone ring.", "Resolution of racemic mixture: The racemic mixture of the final product is resolved using a chiral resolving agent to obtain the desired enantiomer." ] }

CAS-Nummer

2307739-19-9

Molekularformel

C12H14O2S

Molekulargewicht

222.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.